molecular formula C14H21ClN2O2 B15299308 tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

Katalognummer: B15299308
Molekulargewicht: 284.78 g/mol
InChI-Schlüssel: SURVRXJNIUWTFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21O2N2Cl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C14H21ClN2O2

Molekulargewicht

284.78 g/mol

IUPAC-Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12;/h4-7,12,15H,8-9H2,1-3H3,(H,16,17);1H

InChI-Schlüssel

SURVRXJNIUWTFC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.